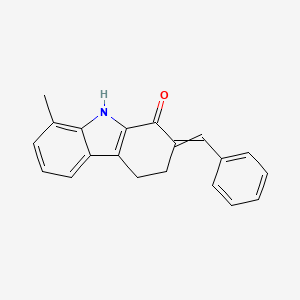
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound belonging to the class of tetrahydrocarbazoles This compound is characterized by its unique structure, which includes a benzylidene group attached to a tetrahydrocarbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and controlled temperatures to facilitate the formation of the desired product. Additionally, the use of oxidizing agents such as selenium dioxide can further modify the structure to achieve the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, which can modify the benzylidene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, acetonitrile, toluene.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives of the tetrahydrocarbazole core, as well as substituted benzylidene derivatives .
Aplicaciones Científicas De Investigación
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a precursor for developing drugs with antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the synthesis of novel fluorophores for optoelectronic applications.
Chemical Biology: The compound serves as a probe for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydrocarbazole core can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A similar compound with a methyl group at the 9-position, known for its photophysical properties.
5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one: Another derivative with a dioxolo group, used in fluorescence studies.
Uniqueness
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its benzylidene substitution, which imparts distinct chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives .
Propiedades
Número CAS |
344930-75-2 |
|---|---|
Fórmula molecular |
C20H17NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-benzylidene-8-methyl-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C20H17NO/c1-13-6-5-9-16-17-11-10-15(12-14-7-3-2-4-8-14)20(22)19(17)21-18(13)16/h2-9,12,21H,10-11H2,1H3 |
Clave InChI |
QVOPQCPSGDIOAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)C(=CC4=CC=CC=C4)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



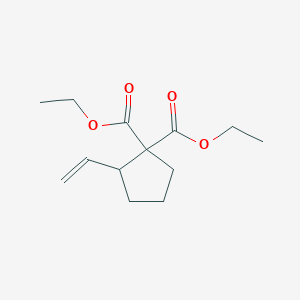
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
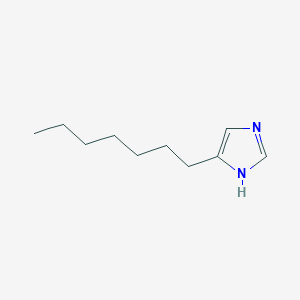
![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
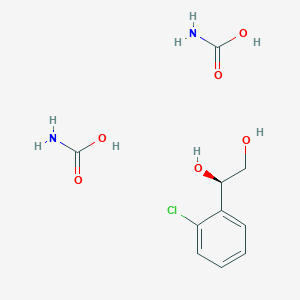
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
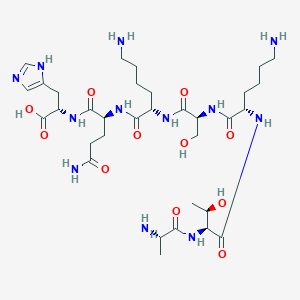
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
